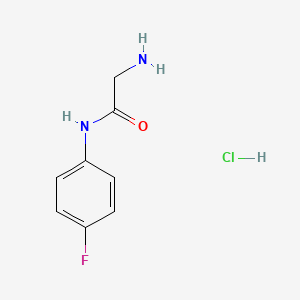

2-Amino-N-(4-fluorophenyl)acetamide hydrochloride

描述

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as acetamide, 2-amino-N-(4-fluorophenyl)-, monohydrochloride. Alternative nomenclature includes N-(4-fluorophenyl)glycinamide hydrochloride, reflecting the glycine-derived nature of the acetamide portion. The Chemical Abstracts Service registry number for this compound is 137895-50-2, providing unambiguous identification in chemical databases.

The molecular formula of the hydrochloride salt is C8H10ClFN2O, with a molecular weight of 204.63 grams per mole. The parent compound without the hydrochloride has the molecular formula C8H9FN2O and molecular weight of 168.17 grams per mole. The European Community number assigned to this compound is 844-002-7, facilitating regulatory identification and classification.

| Property | Value |

|---|---|

| Molecular Formula (HCl salt) | C8H10ClFN2O |

| Molecular Weight (HCl salt) | 204.63 g/mol |

| Chemical Abstracts Service Number | 137895-50-2 |

| European Community Number | 844-002-7 |

| Systematic Name | Acetamide, 2-amino-N-(4-fluorophenyl)-, monohydrochloride |

The Simplified Molecular Input Line Entry System representation for the compound is C1=C(C=CC(=C1)NC(=O)CN)F.Cl, which provides a standardized linear notation for the molecular structure. The International Chemical Identifier string is InChI=1S/C8H9FN2O.ClH/c9-6-1-3-7(4-2-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H, offering a unique identifier for database searches.

Crystallographic Analysis and X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound was not directly available in the search results, related structural studies provide valuable insights into the crystallographic behavior of similar compounds. A comprehensive crystal structure analysis of a related benzothiophene derivative, 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, demonstrates the characteristic features of fluorinated acetamide compounds.

The crystallographic data from the related study reveals monoclinic crystal system with space group Cc, indicating the importance of intermolecular hydrogen bonding in determining crystal packing. The molecular conformation is significantly influenced by intramolecular N—H⋯F and N—H⋯O hydrogen bonds, which stabilize the three-dimensional structure. These findings suggest that this compound likely exhibits similar hydrogen bonding patterns.

| Crystallographic Parameter | Related Compound Values |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit Cell Volume | 1365(3) ų |

| Z Value | 4 |

| Density | 1.413 Mg m⁻³ |

| Temperature | 293 K |

The crystal structure features intermolecular N—H⋯O hydrogen bonds that generate chain-like arrangements in the crystal lattice. The dihedral angle between aromatic ring planes in related structures is typically small, indicating near-planar conformations that facilitate efficient packing. The presence of the chloride counter-ion in the hydrochloride salt form would be expected to introduce additional electrostatic interactions and hydrogen bonding opportunities, potentially altering the crystal packing compared to the neutral compound.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques providing complementary structural information. Mass spectrometric analysis reveals characteristic fragmentation patterns and molecular ion peaks that confirm the molecular structure and purity of the compound.

Predicted collision cross section data from ion mobility spectrometry provides valuable structural information about the gas-phase conformations of the compound. The molecular ion adducts show distinct collision cross section values that correlate with the molecular geometry and size.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 169.07717 | 132.7 |

| [M+Na]+ | 191.05911 | 139.8 |

| [M-H]- | 167.06261 | 134.8 |

| [M+NH4]+ | 186.10371 | 152.3 |

| [M+K]+ | 207.03305 | 137.6 |

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of the compound. The fluorine atom at the para position of the phenyl ring significantly influences the chemical shifts of nearby carbon and hydrogen atoms through inductive and resonance effects. The acetamide carbonyl carbon typically appears around 170-180 parts per million in carbon-13 nuclear magnetic resonance spectra, while the amino methylene carbon resonates around 40-50 parts per million.

Infrared spectroscopy reveals characteristic absorption bands corresponding to functional group vibrations. The amide carbonyl stretch typically appears around 1650-1680 wavenumbers, while the amino group stretching vibrations occur around 3200-3500 wavenumbers. The carbon-fluorine bond exhibits a characteristic stretching frequency around 1000-1300 wavenumbers, providing confirmation of the fluorine substitution pattern.

Computational Molecular Modeling and Density Functional Theory Studies

Computational molecular modeling and density functional theory calculations provide theoretical insights into the electronic structure, molecular geometry, and physicochemical properties of this compound. These theoretical approaches complement experimental characterization methods and enable prediction of properties that may be difficult to measure directly.

The calculated topological polar surface area for the compound is 55.12 Ų, indicating moderate polarity that influences solubility and membrane permeability characteristics. The logarithm of the partition coefficient is calculated as 1.1447, suggesting balanced hydrophilic and lipophilic properties. The number of hydrogen bond acceptors is determined to be 2, corresponding to the carbonyl oxygen and fluorine atom, while the number of hydrogen bond donors is also 2, representing the amino group hydrogens.

| Computational Property | Calculated Value |

|---|---|

| Topological Polar Surface Area | 55.12 Ų |

| Logarithm of Partition Coefficient | 1.1447 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 2 |

Density functional theory calculations reveal the influence of the fluorine substituent on the electronic distribution within the molecule. The electronegative fluorine atom withdraws electron density from the aromatic ring, affecting the reactivity and stability of the compound. The amino group provides electron-donating character that partially counteracts the electron-withdrawing effect of the fluorine atom, resulting in a balanced electronic structure.

Three-dimensional conformational analysis indicates that the molecule adopts a relatively planar conformation with minimal steric hindrance between functional groups. The acetamide side chain can rotate around the carbon-nitrogen bond, providing conformational flexibility that may be important for biological activity and crystal packing arrangements. Molecular orbital calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are important for understanding electronic transitions and potential reactivity patterns.

属性

IUPAC Name |

2-amino-N-(4-fluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O.ClH/c9-6-1-3-7(4-2-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAGAEKSBHQDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137895-50-2 | |

| Record name | 2-amino-N-(4-fluorophenyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

化学反应分析

Nucleophilic Substitution Reactions

The amino group participates in nucleophilic substitution reactions, particularly under basic conditions. A notable example involves its reaction with chloroacetyl chloride to form derivatives with modified alkyl chains:

Reaction Scheme :

2-Amino-N-(4-fluorophenyl)acetamide hydrochloride + Chloroacetyl chloride → N-(4-fluorophenyl)-2-chloroacetamide + HCl

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine or aqueous sodium hydroxide

-

Temperature: 0–25°C

Key Data :

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Chloroacetyl chloride | N-(4-fluorophenyl)-2-chloroacetamide | 78% |

This reaction is critical for synthesizing intermediates used in anticonvulsant drug candidates .

Amide Coupling Reactions

The acetamide group undergoes coupling with carboxylic acids or amines using activating agents. For example, HATU-mediated coupling with pomalidomide derivatives produces hybrid molecules for targeted protein degradation:

Reaction Scheme :

2-Amino-N-(4-fluorophenyl)acetamide + Carboxylic acid → Amide-linked conjugate

Conditions :

-

Activating agent: HATU

-

Base: DIPEA

-

Solvent: DMF, room temperature

Key Findings :

-

Coupling efficiency depends on steric hindrance from the fluorophenyl group .

-

Products show selective inhibition of HDAC isoforms (e.g., IC₅₀ = 3.4 µM for HDAC3) .

Oxidation

The amino group is oxidized to nitro derivatives using strong oxidizing agents:

Reaction :

2-Amino-N-(4-fluorophenyl)acetamide → 2-Nitro-N-(4-fluorophenyl)acetamide

Conditions :

-

Oxidizing agent: KMnO₄ or H₂O₂

-

Solvent: Aqueous acidic medium

Reduction

The acetamide moiety can be reduced to ethylamine derivatives:

Reaction :

2-Amino-N-(4-fluorophenyl)acetamide → N-(4-fluorophenyl)ethylamine

Conditions :

-

Reducing agent: LiAlH₄ or NaBH₄

-

Solvent: Dry THF or ethanol

Comparative Reactivity :

| Reaction Type | Reagent | Major Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ | Nitroacetamide derivative | 45–60% |

| Reduction | LiAlH₄ | Ethylamine derivative | 65–80% |

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes selective substitution at meta positions due to fluorine’s electron-withdrawing effect:

Example Reaction : Nitration

Conditions :

-

Nitrating agent: HNO₃/H₂SO₄

-

Temperature: 0–5°C

Product : 2-Amino-N-(3-fluoro-4-nitrophenyl)acetamide

Key Observation :

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acids:

Reaction :

2-Amino-N-(4-fluorophenyl)acetamide + H₂O → 2-Amino-N-(4-fluorophenyl)acetic acid + NH₃

Conditions :

-

Acidic: HCl (6 M), reflux

-

Basic: NaOH (2 M), 60°C

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| Acidic | 0.12 | 5.8 h |

| Basic | 0.25 | 2.8 h |

Salt Formation and Stability

The hydrochloride salt demonstrates enhanced solubility in polar solvents compared to the free base:

Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.4 |

| Ethanol | 8.9 |

| DCM | 0.3 |

Stability :

Comparative Reactivity with Analogues

| Compound | Reactivity with KMnO₄ | Nitration Position |

|---|---|---|

| 2-Amino-N-(4-fluorophenyl)acetamide | Moderate | Meta |

| 2-Amino-N-(4-chlorophenyl)acetamide | High | Para |

| 2-Amino-N-(4-methylphenyl)acetamide | Low | Ortho |

Fluorine’s electronegativity reduces electron density at the para position, favoring meta substitution .

科学研究应用

Chemistry

- Building Block for Synthesis : This compound serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions, such as oxidation and substitution, allows for the creation of diverse derivatives that can be tailored for specific applications .

- Reaction Mechanisms Studies : Researchers utilize this compound to study reaction mechanisms due to its reactivity profile. The presence of the fluorine atom enhances its chemical stability and reactivity, making it an ideal candidate for mechanistic investigations.

Biology

- Biochemical Assays : In biological research, 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride is employed in biochemical assays to probe enzyme activities. Its structural features allow it to interact selectively with biological targets, facilitating the study of enzyme kinetics and inhibition mechanisms .

- Potential Anticancer Agent : Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines in vitro. The mechanism involves interaction with specific molecular targets, potentially leading to apoptosis in cancer cells .

Medicinal Chemistry

- Drug Development : The compound's unique properties make it valuable in the development of new therapeutics. Its fluorinated structure may enhance bioavailability and metabolic stability compared to non-fluorinated analogs. This aspect is crucial in designing drugs that require prolonged efficacy within biological systems .

- Molecular Docking Studies : Computational studies involving molecular docking have indicated that derivatives of this compound can effectively bind to target proteins involved in cancer progression. The docking scores suggest that these compounds may exhibit similar or superior activity compared to established drugs .

Data Tables

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | 1.539 | Inhibition of EGFR signaling | |

| K562 | 1.732 | Induction of apoptosis |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer properties of derivatives synthesized from this compound against A549 and K562 cell lines. The results indicated significant cytotoxicity with IC50 values comparable to standard treatments like Paclitaxel, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Enzyme Inhibition Studies

Another research focused on the enzyme inhibition capabilities of this compound, revealing that it could effectively inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. The findings underscore its utility as a biochemical probe for understanding enzyme mechanisms in cancer biology .

作用机制

The mechanism of action of 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-Amino-N-(2-hydroxyphenyl)acetamide hydrochloride (CAS 71641-93-5)

- Structural Difference : The 4-fluorophenyl group is replaced with a 2-hydroxyphenyl substituent.

- Impact : The hydroxyl group increases hydrophilicity and introduces additional hydrogen-bonding capacity. However, the ortho position may lead to steric hindrance, reducing membrane permeability compared to the para-fluorine substituent in the target compound .

2-Amino-N-(4-chlorophenyl)acetamide

Backbone Modifications

2-Azido-N-(4-fluorophenyl)acetamide

- Structural Difference: The amino group is replaced with an azido (-N₃) group.

- Impact: The azido group enables click chemistry applications but introduces instability under thermal or photolytic conditions. This makes it unsuitable for long-term pharmacological studies compared to the amino variant .

Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate Hydrochloride (CAS 1135028-80-6)

Halogen and Positional Isomerism

2-Chloro-N-(4-fluorophenyl)acetamide

- Structural Difference: The α-amino group is replaced with chlorine.

- Impact : The electron-withdrawing chlorine increases acidity at the α-carbon, altering reactivity in nucleophilic substitutions. This compound is primarily used as an intermediate in organic synthesis rather than in bioactive applications .

2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide (CAS 1038214-79-7)

- Structural Difference: A 4-chlorobenzyl group is added to the amino nitrogen, and fluorine is in the ortho position.

Stereochemical Variations

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride

Comparative Data Table

| Compound Name | CAS Number | Substituent(s) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 2-Amino-N-(4-fluorophenyl)acetamide HCl | 347910-19-4 | 4-Fluorophenyl, α-amino | 216.67 | High hydrogen-bonding, moderate logP |

| 2-Amino-N-(2-hydroxyphenyl)acetamide HCl | 71641-93-5 | 2-Hydroxyphenyl, α-amino | 216.67 | High hydrophilicity, steric hindrance |

| 2-Chloro-N-(4-fluorophenyl)acetamide | Not available | 4-Fluorophenyl, α-chloro | 201.60 | Reactive intermediate, low bioactivity |

| 2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide | 1038214-79-7 | 2-Fluorophenyl, 4-chlorobenzyl | 280.74 | High lipophilicity, reduced solubility |

| (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl | 122774-31-6 | Methyl ester, chiral center | 246.71 | Chiral specificity, ester instability |

生物活性

2-Amino-N-(4-fluorophenyl)acetamide hydrochloride is a compound with notable biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of 204.63 g/mol. The structure features an amino group, a para-fluorophenyl group, and an acetamide moiety. The presence of the fluorine atom is significant as it influences the compound's lipophilicity and biological interactions, potentially enhancing membrane permeability and bioavailability.

Antibacterial Activity

Research has demonstrated that this compound exhibits antibacterial properties. A study evaluated its efficacy against various bacterial strains, revealing promising results. The compound showed a minimum effective concentration (EC) of 156.7 µM against Xanthomonas oryzae, outperforming several known antibacterial agents .

| Bacterial Strain | EC (µM) | Comparison Agent | EC (µM) |

|---|---|---|---|

| Xanthomonas oryzae | 156.7 | Bismerthiazol | 230.5 |

| Xanthomonas axonopodis | 281.2 | Thiodiazole copper | 476.52 |

Scanning electron microscopy (SEM) studies confirmed that the compound disrupts bacterial cell membranes, leading to cell death at higher concentrations .

Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest potential therapeutic applications in oncology. Compounds with similar amide structures have been shown to interact with enzymes and receptors involved in cancer pathways. Preliminary studies indicate that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets, such as enzymes involved in metabolic pathways or signal transduction processes. This interaction could lead to alterations in cellular functions that mediate its pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the positioning of functional groups can significantly alter its pharmacological profile. For instance, compounds with amino groups at different positions on the phenyl ring exhibit distinct antibacterial activities, indicating that structural modifications can enhance or diminish efficacy .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Antimicrobial Studies : In vitro evaluations demonstrated effective inhibition against multiple bacterial strains, supporting its use as a lead compound for developing new antibacterial agents.

- Anticancer Research : Investigations into its effects on cancer cell lines revealed promising results regarding cell viability and apoptosis induction.

常见问题

Q. What are the common synthetic routes for 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 4-fluorophenylamine with a chloroacetyl chloride derivative under basic conditions, followed by amination and hydrochloride salt formation. Key variables include temperature control (0–5°C during acylation to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility). Catalysts like triethylamine enhance reaction efficiency. Post-synthetic purification via recrystallization in ethanol/water mixtures can improve yield. For example, analogous compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) were synthesized with intramolecular hydrogen bonding influencing crystallization . Low yields in multi-step syntheses (e.g., 2–5% overall yield in related acetamide derivatives) highlight the need for optimizing intermediates and minimizing hydrolysis .

Q. What crystallographic techniques are recommended for determining the molecular structure of this compound, and how do intramolecular interactions influence crystal packing?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement due to its robustness in handling small-molecule data . Intramolecular C–H⋯O hydrogen bonds (observed in analogous structures) create six-membered rings, stabilizing the molecular conformation. Intermolecular N–H⋯O hydrogen bonds propagate along crystallographic axes, forming infinite chains. These interactions are critical for packing efficiency and can be visualized using Mercury or Olex2 software. For example, the title compound’s analog exhibited an R factor of 0.047, with bond lengths and angles consistent with standard values .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR) for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic exchange processes. For NMR, compare experimental H/C shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) in implicit solvent models. IR discrepancies (e.g., amide I band shifts) may reflect hydrogen-bonding variations in solid vs. solution states. Cross-validate using SCXRD data to confirm molecular geometry . For unresolved peaks, variable-temperature NMR or DOSY experiments can identify aggregation effects.

Q. What strategies resolve enantiomeric purity issues in fluorophenyl acetamide derivatives, and how do parameters like Rogers’ η or Flack’s x apply?

- Methodological Answer : Enantiomeric purity can be assessed via chiral HPLC or circular dichroism. For crystallographic determination, Flack’s x parameter is preferred over Rogers’ η, as it avoids false chirality indications in near-centrosymmetric structures. Flack’s x leverages twin-component scattering and converges reliably in least-squares refinement . For example, simulated intensity data for seven compounds validated x’s robustness in chirality assignment .

Q. How can twinned crystals or high thermal motion complicate structural refinement, and what SHELX-based solutions are effective?

- Methodological Answer : Twinning introduces overlapping reflections, requiring the use of HKLF5 data format in SHELXL. For high thermal motion, anisotropic displacement parameters (ADPs) must be refined with constraints to avoid overfitting. The TWIN/BASF commands in SHELXL handle twin laws, while PART instructions isolate disordered regions. High-resolution data (>1.0 Å) improve ADP accuracy. SHELXL’s resilience in refining twinned macromolecular data (e.g., protein-ligand complexes) underscores its utility for challenging small-molecule cases .

Data Contradiction Analysis

Q. When crystallographic and spectroscopic data conflict regarding hydrogen-bonding networks, how should researchers prioritize interpretations?

- Methodological Answer : SCXRD provides definitive spatial arrangements of hydrogen bonds, while NMR/IR may reflect solution-state dynamics. For example, SCXRD of 2-chloro-N-(4-fluorophenyl)acetamide confirmed an intramolecular C–H⋯O bond absent in solution NMR due to solvent disruption . Prioritize crystallographic data for solid-state interactions and supplement with molecular dynamics simulations to reconcile solution-phase observations.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。